molecular formula C20H22N2O4 B13140930 1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione CAS No. 72705-38-5

1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione

Cat. No.: B13140930
CAS No.: 72705-38-5
M. Wt: 354.4 g/mol
InChI Key: UHETYMRNMJBOCJ-UHFFFAOYSA-N
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Description

1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA and inhibition of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition leads to the disruption of these processes, ultimately causing cell death. The compound intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing the re-ligation of DNA strands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl groups enhance its solubility and potentially reduce cardiotoxicity compared to other anthraquinone derivatives .

Properties

CAS No.

72705-38-5

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,4-bis(2-hydroxypropylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H22N2O4/c1-11(23)9-21-15-7-8-16(22-10-12(2)24)18-17(15)19(25)13-5-3-4-6-14(13)20(18)26/h3-8,11-12,21-24H,9-10H2,1-2H3

InChI Key

UHETYMRNMJBOCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C2C(=C(C=C1)NCC(C)O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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